1,3,2-benzodioxaborole, 2-[(1E)-1-hexenyl]-
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Overview
Description
1,3,2-Benzodioxaborole, 2-[(1E)-1-hexenyl]- is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by a benzodioxaborole ring structure with a hexenyl substituent at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,2-Benzodioxaborole, 2-[(1E)-1-hexenyl]- can be synthesized through several methods. The reaction conditions typically involve the use of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst, such as palladium, to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of 1,3,2-benzodioxaborole, 2-[(1E)-1-hexenyl]- may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3,2-Benzodioxaborole, 2-[(1E)-1-hexenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the compound into borohydrides or other reduced forms.
Substitution: The hexenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, borohydrides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3,2-Benzodioxaborole, 2-[(1E)-1-hexenyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules.
Medicine: Research is ongoing to explore its use in boron neutron capture therapy (BNCT) for cancer treatment.
Mechanism of Action
The mechanism of action of 1,3,2-benzodioxaborole, 2-[(1E)-1-hexenyl]- involves its interaction with molecular targets through boron-oxygen bonds. These interactions can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and processes. The compound’s ability to form reversible covalent bonds with diols and other nucleophiles makes it a valuable tool in chemical biology and medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
1,3,2-Benzodioxaborole, 2-[(1E)-1-octenyl]-: Similar structure with an octenyl group instead of a hexenyl group.
Catecholborane: A simpler boron-containing compound with a catechol moiety.
Boronic Acids: Compounds with a boron-oxygen double bond and various substituents.
Uniqueness
1,3,2-Benzodioxaborole, 2-[(1E)-1-hexenyl]- is unique due to its specific hexenyl substituent, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications, such as targeted drug delivery and advanced material synthesis .
Properties
Molecular Formula |
C12H15BO2 |
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Molecular Weight |
202.06 g/mol |
IUPAC Name |
2-[(E)-hex-1-enyl]-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C12H15BO2/c1-2-3-4-7-10-13-14-11-8-5-6-9-12(11)15-13/h5-10H,2-4H2,1H3/b10-7+ |
InChI Key |
DHQKMVVXEPUFLV-JXMROGBWSA-N |
Isomeric SMILES |
B1(OC2=CC=CC=C2O1)/C=C/CCCC |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)C=CCCCC |
Origin of Product |
United States |
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